(5-Nitrofuran-2-yl)methanesulfonamide
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Overview
Description
(5-Nitrofuran-2-yl)methanesulfonamide is a chemical compound belonging to the nitrofuran class of compounds. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medical and industrial applications. The compound has a molecular formula of C₅H₆N₂O₅S and a molecular weight of 206.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methanesulfonamide typically involves the nitration of furan derivatives followed by sulfonation. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to sulfonation using sulfonamide reagents under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to amino derivatives under specific conditions.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(5-Nitrofuran-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and potential use in combating antibiotic-resistant bacteria.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Used in the development of antimicrobial coatings and materials
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)methanesulfonamide involves the reduction of the nitro group to reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates interact with bacterial DNA and proteins, leading to cell damage and death. The compound targets bacterial enzymes involved in DNA synthesis and repair, making it effective against a broad range of bacteria .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections
Uniqueness
(5-Nitrofuran-2-yl)methanesulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical properties and reactivity compared to other nitrofuran derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C5H6N2O5S |
---|---|
Molecular Weight |
206.18 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methanesulfonamide |
InChI |
InChI=1S/C5H6N2O5S/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2,(H2,6,10,11) |
InChI Key |
HOJRAVCRTORPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CS(=O)(=O)N |
Origin of Product |
United States |
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